Friedel-Crafts Acylation Competence: 2-Methyl-3-nitro vs. 2-Methyl-6-nitro Isomer in Benzophenone Synthesis
In the Friedel-Crafts acylation of benzene to form the corresponding 2-methyl-nitrobenzophenone, the 3-nitro regioisomer (target compound) achieves a 95% isolated yield of the desired product . In contrast, the 2-methyl-6-nitrobenzoyl halide regioisomer under identical Friedel-Crafts conditions (AlCl₃, benzene) undergoes uncontrolled side reactions that produce a black resinous unidentifiable product, making the 6-nitro route chemically infeasible for the preparation of 1-nitroanthraquinone . This difference is attributed to the electronic and steric compatibility of the 3-nitro orientation with the acylium ion intermediate, whereas the 6-nitro orientation promotes decomposition pathways.
| Evidence Dimension | Friedel-Crafts acylation yield to benzophenone |
|---|---|
| Target Compound Data | 95% of theoretical yield (isolated) for 2-methyl-3-nitrobenzophenone |
| Comparator Or Baseline | 2-Methyl-6-nitrobenzoyl halide: reaction produces black resinous unidentifiable product; route declared non-feasible |
| Quantified Difference | 95% yield vs. 0% usable product (complete reaction failure) |
| Conditions | Dry benzene, 2 mol AlCl₃ per mol acyl halide, room temperature 2–3 h then reflux 1–3 h |
Why This Matters
For procurement decisions involving Friedel-Crafts benzophenone synthesis (e.g., anthraquinone dye/pigment intermediates), only the 3-nitro isomer is synthetically viable; the 6-nitro isomer is categorically unsuitable.
- [1] US Patent 4,065,477. Process for preparing highly pure 1-nitroanthraquinone. Issued December 27, 1977. Lines 33–40 (6-nitro failure), Lines 56–78 (3-nitro yields: 95–100% for acyl chloride formation; ~95% for benzophenone step). View Source
